1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one
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Description
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one is a useful research compound. Its molecular formula is C9H10BrNOS and its molecular weight is 260.15 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Amino-4-mercaptophenyl)-3-bromopropan-2-one is an organic compound notable for its unique structural features, including an amino group, a mercapto group, and a brominated propanone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN2OS, with a molecular weight of approximately 260.15 g/mol. The presence of both amino and mercapto groups allows for diverse reactivity patterns, making this compound a versatile candidate for further biological evaluations.
Property | Value |
---|---|
Molecular Formula | C10H12BrN2OS |
Molecular Weight | 260.15 g/mol |
Functional Groups | Amino, Mercapto, Bromine |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxicity Evaluation
In a study assessing the compound's effects on human cancer cell lines, it showed promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 15.63 |
A549 | 12.34 |
HeLa | 18.45 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that:
- Apoptosis Induction : Flow cytometry assays have indicated that the compound can trigger apoptosis in MCF-7 cells.
- Cell Cycle Arrest : The compound appears to arrest cells at the G1 phase of the cell cycle, which is crucial for preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications to the amino and mercapto groups or changes in bromination can significantly affect its potency and selectivity against various biological targets.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5,11H2 |
InChI Key |
MFPFSTDVSKONOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)S |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.